3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
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Overview
Description
3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a chemical compound with the molecular formula C14H17NO2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenylethyl group and two methyl groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the reaction of 3,3-dimethylpyrrolidine-2,4-dione with (1R)-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpyrrolidine-2,4-dione: Lacks the phenylethyl group but shares the pyrrolidine and dimethyl structure.
1-Phenylethylpyrrolidine-2,4-dione: Similar structure but without the dimethyl substitution.
Uniqueness
3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is unique due to its combination of a phenylethyl group and two methyl groups on the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione, also known by its CAS number 145704-80-9, is a compound with significant potential in various biological applications. Its unique molecular structure, characterized by a pyrrolidine ring with a phenylethyl group and two methyl groups, positions it as an interesting subject for research in medicinal chemistry and pharmacology.
Basic Information
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- IUPAC Name : (R)-3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione
- CAS Number : 145704-80-9
Structural Features
The compound features a pyrrolidine ring that contributes to its biological activity. The presence of the phenylethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and receptors.
Research indicates that this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in certain diseases.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against various pathogens, although further studies are needed to fully elucidate these effects.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study assessed the compound's effect on the Type III secretion system (T3SS) in C. rodentium, showing a significant reduction in secretion at concentrations around 50 μM. This suggests potential applications in treating bacterial infections by targeting secretion mechanisms critical for virulence .
- Antimicrobial Activity :
Comparative Analysis
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibition, antimicrobial |
3,3-Dimethylpyrrolidine-2,4-dione | Lacks phenylethyl group | Limited biological activity |
1-Phenylethylpyrrolidine-2,4-dione | Similar structure without dimethyl substitution | Moderate activity |
Synthetic Routes
The synthesis of this compound typically involves the reaction of 3,3-dimethylpyrrolidine-2,4-dione with (1R)-1-phenylethylamine under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts .
Applications in Research
Due to its unique properties, this compound is utilized as a building block in organic synthesis and has potential applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Properties
IUPAC Name |
3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10H,9H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMUDBDDWUZHPO-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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